molecular formula C19H19ClN6O2S B12178151 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12178151
M. Wt: 430.9 g/mol
InChI Key: KWOKPMBVNORILG-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, a pyridazinone moiety, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with a thiazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine and chlorophenyl structure, used as an antidepressant.

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Aripiprazole: A compound with a similar piperazine ring, used as an antipsychotic.

Uniqueness

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClN6O2S

Molecular Weight

430.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H19ClN6O2S/c20-14-2-1-3-15(12-14)24-7-9-25(10-8-24)16-4-5-18(28)26(23-16)13-17(27)22-19-21-6-11-29-19/h1-6,11-12H,7-10,13H2,(H,21,22,27)

InChI Key

KWOKPMBVNORILG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CS4

Origin of Product

United States

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